1-Phenylpiperazine

Catalog No.
S606401
CAS No.
92-54-6
M.F
C10H14N2
M. Wt
162.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenylpiperazine

CAS Number

92-54-6

Product Name

1-Phenylpiperazine

IUPAC Name

1-phenylpiperazine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C10H14N2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12/h1-5,11H,6-9H2

InChI Key

YZTJYBJCZXZGCT-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=CC=CC=C2

Synonyms

1-phenylpiperazine, N-phenylpiperazine, phenylpiperazine, phenylpiperazine dihydrobromide, phenylpiperazine dihydrochloride, phenylpiperazine hydrochloride, phenylpiperazine monohydrochloride

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2

Molecular Structure Analysis

PPP features a six-membered piperazine ring with a phenyl group (a benzene ring connected to a single carbon) attached to one of the nitrogen atoms in the ring [, ]. This structure provides a basic framework for some psychoactive drugs, but the specific arrangement of functional groups plays a crucial role in determining its effects.

Here are some notable aspects of its structure:

  • Aromatic character: The phenyl group is aromatic, meaning it has a stable ring structure with delocalized electrons. This can influence the overall chemical properties of the molecule [].
  • Hydrogen bonding: The presence of two secondary amines (NH) in the piperazine ring allows for potential hydrogen bonding with other molecules, which can impact its solubility and interactions with biological systems [].

Chemical Reactions Analysis

  • Synthesis: One potential synthesis route for PPP involves the reaction of aniline (C6H5NH2) with dichloroethane (C2H4Cl2) in the presence of a catalyst. However, this is a general method for synthesizing various piperazine derivatives, and the specific details for PPP synthesis may not be readily available due to potential controlled substance applications.
  • Decomposition: As with many organic compounds, PPP can likely decompose under high temperatures or strong oxidizing conditions. The exact products of such decomposition would depend on the specific reaction conditions.

Note

Due to the potential for misuse, detailed information on PPP synthesis may be restricted.


Physical And Chemical Properties Analysis

  • Formula: C10H14N2 []
  • Molar mass: 162.23 g/mol []
  • Appearance: Clear colorless to yellow liquid []
  • Melting point: 18.8 °C []
  • Boiling point: 287.2 °C []
  • Solubility: Insoluble in water, soluble in alcohol and ether []
  • Density: 1.028 g/cm³ []
  • Flash point: 138.3 °C []

PPP itself does not have a well-defined mechanism of action in biological systems. However, due to its structural similarity to some psychoactive drugs, it may interact with certain receptors in the brain []. The specific mechanisms of such interactions are not fully understood and require further research.

  • Toxicity: PPP is considered toxic, with an oral LD50 (lethal dose for 50% of test population) in rats of 210 mg/kg []. This indicates that even small amounts can be harmful.
  • Flammability: PPP has a flash point of 138.3 °C, indicating it can be flammable when exposed to heat or ignition sources [].
  • Reactivity: Detailed information on specific reactivity hazards is limited. However, as with most organic compounds, it is likely to react with strong oxidizing agents.

Alpha-Adrenergic Receptor Antagonist:

1-PP exhibits alpha-adrenergic receptor antagonist activity, meaning it can bind to alpha-adrenergic receptors without activating them, blocking the effects of natural hormones like epinephrine and norepinephrine. This property has been studied in the context of:

  • Hypertension research: Studies have investigated the potential of 1-PP derivatives for treating hypertension due to their ability to relax blood vessels [Source: PubChem, National Institutes of Health (NIH) - ].

Intestinal Permeation Enhancer:

1-PP has been explored as an intestinal permeation enhancer, a substance that can increase the absorption of other drugs through the intestines. This research focuses on improving the delivery of various medications, particularly those with poor oral bioavailability [Source: Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers - ].

Chemical Intermediate:

1-PP serves as a chemical intermediate in the synthesis of various other compounds with diverse applications, including pharmaceuticals and research chemicals. Its versatility as a building block allows for the creation of more complex molecules with desired properties.

Other Research Applications:

Beyond the mentioned areas, 1-PP finds use in other scientific research, including:

  • Neuropharmacology: Studies investigating its potential effects on the nervous system [Source: PubChem, National Institutes of Health (NIH) - ]
  • Drug discovery: As a tool molecule to understand the mechanisms of action of other drugs

XLogP3

1.1

Boiling Point

286.5 °C

LogP

1.1 (LogP)

UNII

J9225CBI7D

Related CAS

2210-93-7 (mono-hydrochloride)
4004-95-9 (di-hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (96.88%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (35.94%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (62.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (98.44%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

Vapor Pressure

0.01 mmHg

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

92-54-6

Wikipedia

1-phenylpiperazine

General Manufacturing Information

Piperazine, 1-phenyl-: INACTIVE

Dates

Modify: 2023-08-15
Boursalian et al. Charge-transfer-directed radical substitution enables para-selective C-H functionalization. Nature Chemistry, doi: 10.1038/nchem.2529, published online 6 June 2016

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